Cas no 4693-47-4 (4,4'-Azobis(4-cyano-1-pentanol))
4,4'-Azobis(4-cyano-1-pentanol) Chemical and Physical Properties
Names and Identifiers
-
- 2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile)
- 2-(2-Cyano-5-hydroxy-pentan-2-yl)diazenyl-5-hydroxy-2-methyl-pentanenitrile
- 2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile
- 4,4'-Azo-Bis-(4-Cyano Pentanol)
- 4,4'-azobis(4-cyano pentanol)
- 4,4'-Azobis(4-cyano-1-pentanol)
- AS-17339
- Azopentanon-C; 4,4'-Azobis(4-cyano-1-pentanol)
- IWTIJBANDVIHPX-UHFFFAOYSA-N
- 4,4/'-Azobis(4-cyano-1-pentanol)
- AC-095
- 2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile) contains 15% water
- 4,4'-azobis(4-cyano-n-pentanol)
- AKOS025311106
- AKOS015915546
- SCHEMBL1170753
- A827116
- 4,4-Azobis(4-cyano-1-pentanol)
- 4693-47-4
- 4,4'-azobis(4-cyanopentanol)
- FT-0696562
- 4,4''-Azobis(4-cyano-1-pentanol)
- 2-[2-(1-CYANO-4-HYDROXY-1-METHYLBUTYL)DIAZEN-1-YL]-5-HYDROXY-2-METHYLPENTANENITRILE
- SY032477
- MFCD00445407
- Pentanenitrile, 2,2'-azobis[5-hydroxy-2-methyl-
- 4,4 inverted exclamation mark -Azobis(4-cyano-1-pentanol)
-
- MDL: MFCD00445407
- Inchi: 1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3/b16-15+
- InChI Key: IWTIJBANDVIHPX-FOCLMDBBSA-N
- SMILES: OCCCC(C#N)(C)/N=N/C(C#N)(C)CCCO
Computed Properties
- Exact Mass: 252.15900
- Monoisotopic Mass: 252.159
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 113A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
Experimental Properties
- Density: 1.08
- Melting Point: 46-53°C
- Boiling Point: 417.4 °C at 760 mmHg
- Flash Point: 206.2 °C
- Refractive Index: 1.515
- PSA: 112.76000
- LogP: 1.54816
4,4'-Azobis(4-cyano-1-pentanol) Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store long-term at -20°C
4,4'-Azobis(4-cyano-1-pentanol) Customs Data
- HS CODE:2927000090
- Customs Data:
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4,4'-Azobis(4-cyano-1-pentanol) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A303769-25g |
4,4'-Azobis(4-cyano-1-pentanol) |
4693-47-4 | 95%,water≤25% | 25g |
¥820.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A303769-100g |
4,4'-Azobis(4-cyano-1-pentanol) |
4693-47-4 | 95%,water≤25% | 100g |
¥2554.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A303769-1g |
4,4'-Azobis(4-cyano-1-pentanol) |
4693-47-4 | 95%,water≤25% | 1g |
¥66.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A303769-5g |
4,4'-Azobis(4-cyano-1-pentanol) |
4693-47-4 | 95%,water≤25% | 5g |
¥243.90 | 2023-09-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X87545-5g |
4,4'-Azobis(4-cyano-1 pentanol) |
4693-47-4 | 97% | 5g |
¥338.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X87545-25g |
4,4'-Azobis(4-cyano-1 pentanol) |
4693-47-4 | 97% | 25g |
¥988.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X87545-1g |
4,4'-Azobis(4-cyano-1 pentanol) |
4693-47-4 | 97% | 1g |
¥88.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X87545-100g |
4,4'-Azobis(4-cyano-1 pentanol) |
4693-47-4 | 100g |
¥2868.0 | 2021-09-07 | ||
| Ambeed | A525264-1g |
2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile) |
4693-47-4 | 97% | 1g |
$12.00 | 2021-07-07 | |
| Ambeed | A525264-5g |
2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile) |
4693-47-4 | 97% | 5g |
$36.00 | 2021-07-07 |
4,4'-Azobis(4-cyano-1-pentanol) Suppliers
4,4'-Azobis(4-cyano-1-pentanol) Related Literature
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Ze Ping Zhang,Min Zhi Rong,Ming Qiu Zhang,Chan'e Yuan Polym. Chem. 2013 4 4648
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Nan Du,Wenxuan Guo,Qingsong Yu,Shuli Guan,Linyi Guo,Tong Shen,Hao Tang,Zhihua Gan Polym. Chem. 2016 7 5719
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Hongjun Yang,Zhongrui Wang,Lei Cao,Wenyan Huang,Qiming Jiang,Xiaoqiang Xue,Yiye Song,Bibiao Jiang Polym. Chem. 2017 8 6844
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Ester Vázquez,Francesco Giacalone,Maurizio Prato Chem. Soc. Rev. 2014 43 58
Additional information on 4,4'-Azobis(4-cyano-1-pentanol)
4,4'-Azobis(4-cyano-1-pentanol): A Versatile Initiator for Polymerization and Crosslinking Applications
4,4'-Azobis(4-cyano-1-pentanol) (CAS No. 4693-47-4) is a specialized azo compound that has gained significant attention in polymer chemistry and materials science. As an azo-based initiator, this compound plays a crucial role in various polymerization processes, particularly in the synthesis of advanced polymeric materials. Its unique molecular structure, featuring both cyano and hydroxyl functional groups, makes it particularly valuable for creating polymers with specific properties and functionalities.
The growing demand for high-performance polymers in industries such as automotive, electronics, and biomedical applications has increased interest in specialized initiators like 4,4'-Azobis(4-cyano-1-pentanol). Researchers and manufacturers frequently search for information about "azo initiators for polymerization" and "temperature-sensitive initiators," reflecting the current focus on controlled polymerization techniques. This compound's ability to initiate polymerization at moderate temperatures makes it particularly valuable for applications requiring precise control over molecular weight and polymer architecture.
From a chemical perspective, 4,4'-Azobis(4-cyano-1-pentanol) offers several advantages. The presence of cyano groups enhances the compound's stability while the hydroxyl functionality provides opportunities for further chemical modification or crosslinking. These characteristics have led to its use in creating functional polymers with tailored properties, answering the industry's need for materials with specific mechanical, thermal, or chemical resistance characteristics.
The decomposition mechanism of 4,4'-Azobis(4-cyano-1-pentanol) is of particular interest to researchers studying "radical polymerization kinetics." When heated, the compound cleaves at the azo bond, generating free radicals that can initiate polymerization. The temperature at which this occurs can be fine-tuned by modifying the molecular structure, making it a valuable tool for "controlled radical polymerization" techniques that are currently revolutionizing polymer synthesis.
Recent advancements in green chemistry have also brought attention to 4,4'-Azobis(4-cyano-1-pentanol). As industries seek more environmentally friendly polymerization processes, there's growing interest in initiators that offer high efficiency with minimal environmental impact. This compound's relatively low toxicity profile and the possibility of incorporating it into aqueous polymerization systems make it an attractive option for sustainable polymer production.
In biomedical applications, 4,4'-Azobis(4-cyano-1-pentanol) has shown promise for creating biocompatible polymers. The hydroxyl groups in its structure can be utilized to introduce bioactive molecules or to improve the hydrophilicity of resulting polymers. This has led to its exploration in drug delivery systems and tissue engineering scaffolds, addressing current research trends in "smart biomaterials" and "responsive polymer systems."
The electronics industry has also benefited from polymers initiated by 4,4'-Azobis(4-cyano-1-pentanol). Its ability to help create polymers with uniform molecular weight distributions is particularly valuable for electronic encapsulation materials and dielectric layers. As the demand for smaller, more efficient electronic devices grows, so does the need for precisely controlled polymer materials that can meet stringent performance requirements.
From a commercial perspective, the market for specialized polymerization initiators like 4,4'-Azobis(4-cyano-1-pentanol) is expected to grow significantly in the coming years. Manufacturers are increasingly searching for "high-efficiency polymerization initiators" and "specialty azo compounds" to meet the demands of advanced material production. The compound's versatility across multiple industries ensures its continued relevance in both research and industrial applications.
Quality control and handling of 4,4'-Azobis(4-cyano-1-pentanol) require careful attention to storage conditions and purity standards. Proper handling ensures consistent performance in polymerization reactions, which is critical for industrial applications where batch-to-batch consistency is paramount. These considerations are frequently addressed in searches for "azo initiator storage" and "polymerization initiator purity," reflecting practical concerns in the field.
Looking forward, research continues to explore new applications for 4,4'-Azobis(4-cyano-1-pentanol) and similar compounds. Areas such as "self-healing materials," "stimuli-responsive polymers," and "advanced coatings" represent promising directions that could further expand the utility of this versatile initiator. As polymer science advances, the role of specialized initiators in enabling these innovations becomes increasingly important.
In conclusion, 4,4'-Azobis(4-cyano-1-pentanol) (CAS No. 4693-47-4) represents an important tool in modern polymer chemistry. Its balanced properties as an initiator, combined with the versatility provided by its functional groups, make it valuable across numerous applications. From fundamental research to industrial-scale production, this compound continues to contribute to the development of advanced polymeric materials that meet the evolving needs of technology and society.
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